3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine
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Overview
Description
3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine is a complex organic compound with a unique structure that combines a piperidine ring with sulfonyl and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the sulfonyl and carbonyl groups through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these transformations, often under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated compounds, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine
- 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)morpholine
Uniqueness
Compared to similar compounds, 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-11(2)10-21(18,19)13-5-4-6-16(8-13)15(17)14-7-12(3)9-20-14/h7,9,11,13H,4-6,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRZFTWUYUWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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